3-Chloro-4,5-difluorobenzonitrile
Overview
Description
3-Chloro-4,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4,5-difluorobenzonitrile can be synthesized using 3,4-dichlorobenzonitrile as a starting material. The process involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent. The reaction is typically carried out in the presence of a phase transfer catalyst, such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of solvents and catalysts that can be recycled, making the production cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) is commonly used for fluorination reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the nitrile group to an amine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-Chloro-4,5-difluoroaniline.
Oxidation: Various oxidized derivatives of the original compound.
Scientific Research Applications
3-Chloro-4,5-difluorobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the development of bioactive molecules and pharmaceuticals.
Medicine: Plays a role in the synthesis of potential therapeutic agents.
Industry: Employed in the production of agrochemicals and materials science .
Mechanism of Action
The mechanism by which 3-Chloro-4,5-difluorobenzonitrile exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, its mechanism involves interactions with specific molecular targets, leading to the desired biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzonitrile
- 3,4-Difluorobenzonitrile
- 2,4-Dichloro-3,5-difluorobenzoic acid
Uniqueness
3-Chloro-4,5-difluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it valuable in specialized synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-4,5-difluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJTNTXRXNHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.